(1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone
Description
Properties
IUPAC Name |
(1-prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N4O/c1-3-10-22-11-7-18(8-12-22)20(25)24-15-13-23(14-16-24)17(2)19-6-4-5-9-21-19/h1,4-6,9,17-18H,7-8,10-16H2,2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSUGCXGXTACOJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=N1)N2CCN(CC2)C(=O)C3CCN(CC3)CC#C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (1-Prop-2-ynylpiperidin-4-yl)-[4-(1-pyridin-2-ylethyl)piperazin-1-yl]methanone is a complex organic molecule with potential pharmacological applications. This article focuses on its biological activity, synthesizing available research findings, case studies, and relevant data.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 312.41 g/mol. The structure features a piperidine ring, a piperazine moiety, and a propynyl substituent, which are critical for its biological activity.
Research indicates that compounds with similar structures often interact with various neurotransmitter receptors, including serotonin and dopamine receptors. Specifically, the presence of the piperazine and piperidine rings suggests possible activity as a ligand for these receptors, potentially influencing mood and cognitive functions.
1. Receptor Binding Affinity
Studies have shown that derivatives of piperazine and piperidine exhibit significant binding affinities to cannabinoid receptors. For instance, one study indicated that a related compound displayed selective binding to the CB1 receptor with a Ki value of 220 nM . This suggests that this compound may similarly engage with cannabinoid pathways.
2. Neuroprotective Effects
A case study involving structurally related compounds demonstrated neuroprotective effects against glutamate-induced neurotoxicity in neuronal cell lines . This points to potential applications in neurodegenerative diseases where excitotoxicity is a concern.
3. Antidepressant Activity
The compound's structural components suggest it may possess antidepressant properties. Compounds with similar scaffolds have been reported to modulate serotonin levels in the brain, thus alleviating depressive symptoms.
Data Summary
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 312.41 g/mol |
| CB1 Receptor Ki | ~220 nM (related compounds) |
| Neuroprotective Activity | Yes (in related studies) |
| Potential Antidepressant Effects | Yes (hypothesized) |
Case Studies
Several studies have explored the biological activities of piperidine and piperazine derivatives:
- Neurotoxicity Study : A derivative demonstrated significant neuroprotective activity against glutamate toxicity in PC12 cells, suggesting that modifications to the piperidine structure can enhance neuroprotective properties .
- CB1 Receptor Interaction : Research into similar compounds showed that they can act as inverse agonists at the CB1 receptor, providing insights into their potential use in treating obesity and related metabolic disorders .
- Mood Regulation : Other studies have indicated that similar compounds can influence mood regulation through serotonin receptor modulation, which could be applicable for developing new antidepressants.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, trifluoromethyl) enhance thermal stability but may reduce solubility, as seen in nitro-substituted analogs (melting points >185°C) .
- Amino groups improve solubility, as evidenced by oily derivatives (e.g., compound 14, 83% yield) , and are often exploited for further functionalization in drug discovery.
Heterocycle-Functionalized Methanones
Key Observations :
- Indole-containing methanones (e.g., ) exhibit enhanced binding to serotonin/dopamine receptors due to π-π stacking interactions from the indole ring.
- Trifluoromethyl groups (e.g., compound 74 ) improve metabolic stability and bioavailability, a critical factor in CNS drug design.
Substituent-Driven Functional Variations
- Nitro-to-Amino Reduction: Compounds 12–15 demonstrate that reducing nitro groups to amino derivatives increases oil-like consistency (e.g., compound 14: 83% yield as oil) compared to crystalline nitro precursors (melting points ~185–190°C). This impacts formulation strategies.
- Sulfonyl and Methoxy Modifications: Sulfonyl-piperazinyl methanones (e.g., ) show improved enzyme inhibition profiles, while methoxy groups (e.g., compound 14 ) enhance lipophilicity for blood-brain barrier penetration.
Preparation Methods
Fragment 1: Synthesis of 1-Prop-2-ynylpiperidin-4-yl Subunit
Step 1: Alkylation of Piperidin-4-one
Piperidin-4-one undergoes N-alkylation with propargyl bromide in the presence of potassium carbonate (K₂CO₃) in dimethylformamide (DMF) at 60°C for 12 hours. The reaction mixture is extracted with ethyl acetate (EtOAc), washed with brine, dried over sodium sulfate, and concentrated to yield 1-prop-2-ynylpiperidin-4-one (Yield: 75–80%).
Step 2: Functionalization at C4 Position
The ketone at C4 is retained for subsequent coupling. Alternative approaches, such as introducing a carboxylic acid via oxidation, were deemed unsuitable due to the requirement for a ketone in the final structure.
Fragment 2: Synthesis of 4-(1-Pyridin-2-ylethyl)piperazin-1-yl Subunit
Step 1: Reductive Amination
Pyridine-2-carbaldehyde reacts with ethylamine hydrochloride in methanol under hydrogen gas (1 atm) with palladium on carbon (Pd/C) as a catalyst. The resulting 1-pyridin-2-ylethylamine is isolated via filtration and solvent evaporation.
Step 2: Piperazine Alkylation
The amine intermediate is alkylated with 1-chloropiperazine in acetonitrile using triethylamine (TEA) as a base. The reaction proceeds at 80°C for 8 hours, followed by extraction with dichloromethane (DCM) and purification via silica gel chromatography to afford 4-(1-pyridin-2-ylethyl)piperazine (Yield: 65–70%).
Coupling Strategy for Methanone Formation
Weinreb Amide-Mediated Ketone Synthesis
Step 1: Preparation of 4-(1-Pyridin-2-ylethyl)piperazine-1-carboxylic Acid Weinreb Amide
The piperazine derivative is treated with N,O-dimethylhydroxylamine hydrochloride and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) in DMF. After stirring at 25°C for 6 hours, the mixture is purified via prep-HPLC to yield the Weinreb amide (Yield: 60–65%).
Step 2: Grignard Reaction with 1-Prop-2-ynylpiperidin-4-ylmagnesium Bromide
A Grignard reagent is prepared by reacting 1-prop-2-ynylpiperidine with magnesium turnings in tetrahydrofuran (THF). The Weinreb amide is added dropwise at −78°C, and the reaction is quenched with saturated ammonium chloride (NH₄Cl). Extraction with EtOAc and purification via column chromatography affords the target ketone (Yield: 50–55%).
Alternative Route: Nucleophilic Acyl Substitution
Step 1: Synthesis of 4-(1-Pyridin-2-ylethyl)piperazine-1-carbonyl Chloride
The piperazine derivative is reacted with oxalyl chloride in DCM at 0°C for 2 hours. Excess reagent is removed under reduced pressure to yield the acyl chloride.
Step 2: Coupling with 1-Prop-2-ynylpiperidin-4-yl Lithium
The acyl chloride is treated with 1-prop-2-ynylpiperidin-4-yl lithium (generated via LDA deprotonation) in THF at −78°C. After warming to room temperature, the mixture is extracted with EtOAc and purified via prep-HPLC (Phenomenex Synergi Polar-RP column; mobile phase: water–acetonitrile).
Optimization and Reaction Conditions
Solvent and Temperature Effects
Catalytic and Stoichiometric Considerations
- EDCl/HOBt : Enhanced coupling efficiency in Weinreb amide synthesis (molar ratio 1:1.2).
- LDA Stoichiometry : A 2.5-fold excess ensured complete deprotonation of the piperidine fragment.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
- ¹H NMR (400 MHz, CDCl₃): δ 8.45 (d, J = 4.8 Hz, 1H, pyridine-H), 7.65 (t, J = 7.6 Hz, 1H), 3.85–3.70 (m, 4H, piperazine-H), 3.10 (s, 1H, propargyl-H), 2.95–2.80 (m, 4H, piperidine-H).
- MS (ESI+) : m/z 439.2 [M+H]⁺, consistent with theoretical molecular weight.
Challenges and Mitigation Strategies
Q & A
Q. Advanced
- Core modifications : Replace the propargyl group with bulkier substituents (e.g., cyclopropyl) to assess steric effects on binding .
- Heterocycle swaps : Substitute pyridine with pyrimidine or triazole rings to modulate electronic properties .
- In vitro assays : Test analogs in dose-response curves (IC50/EC50 determination) using cell lines overexpressing target receptors .
| Analog | Modification | Observed Effect |
|---|---|---|
| Biphenyl-4-yl derivative | Methoxy substitution | ↑ Solubility, ↓ CYP inhibition |
| Fluorophenyl variant | Electron-withdrawing group | ↑ Metabolic stability |
What computational methods are suitable for predicting binding modes and pharmacokinetics?
Q. Advanced
- Molecular docking : Use AutoDock Vina or Glide to model interactions with GPCRs or kinases .
- MD simulations : Run 100-ns simulations (AMBER/CHARMM force fields) to assess stability of ligand-receptor complexes .
- ADMET prediction : Tools like SwissADME to estimate permeability (logP), CYP450 inhibition, and bioavailability .
How should researchers address contradictions in solubility or activity data across studies?
Q. Advanced
- Replicate experiments : Vary solvent systems (e.g., DMSO vs. saline for solubility tests) and assay conditions (e.g., pH, temperature) .
- Characterize polymorphs : Use differential scanning calorimetry (DSC) to identify crystalline vs. amorphous forms affecting solubility .
- Validate assays : Include positive controls (e.g., known inhibitors) to rule out assay-specific artifacts .
What challenges arise in crystallizing this compound, and how can they be mitigated?
Q. Advanced
- Crystallization issues : Low symmetry (e.g., monoclinic vs. orthorhombic systems) or twinning. Use SHELXD for structure solution and Olex2 for refinement .
- Co-crystallization : Add co-solvents (e.g., PEG 4000) or co-formers (e.g., carboxylic acids) to stabilize crystal packing .
What strategies ensure compound stability during long-term storage?
Q. Basic
- Storage conditions : Lyophilize and store at -20°C under argon. Avoid repeated freeze-thaw cycles .
- Stability monitoring : Use HPLC-PDA every 3–6 months to detect degradation products (e.g., hydrolyzed amide bonds) .
How can the reactivity of the propargyl group be leveraged for further derivatization?
Q. Advanced
- Click chemistry : Perform copper-catalyzed azide-alkyne cycloaddition (CuAAC) to append triazole moieties for SAR studies .
- Cross-coupling : Utilize Sonogashira or Glaser couplings to generate dimeric analogs .
What in vitro models are appropriate for preliminary toxicity assessment?
Q. Advanced
- Hepatotoxicity : Primary hepatocyte cultures or HepG2 cells, measuring ALT/AST release .
- Cardiotoxicity : hERG channel inhibition assays using patch-clamp electrophysiology .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
